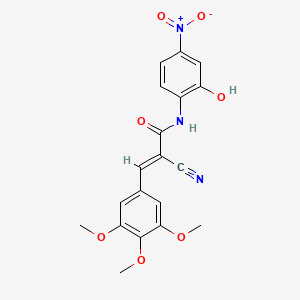

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7/c1-27-16-7-11(8-17(28-2)18(16)29-3)6-12(10-20)19(24)21-14-5-4-13(22(25)26)9-15(14)23/h4-9,23H,1-3H3,(H,21,24)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRIOEUEHCUDGC-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H17N3O7 and a molecular weight of 399.359 g/mol, this compound has been studied for its interactions with various biological pathways, particularly in relation to cancer and inflammatory diseases.

Chemical Structure

The compound's structure features a cyano group, hydroxyl and nitro substituents on the phenyl rings, and a prop-2-enamide backbone. This structural configuration contributes to its biological activity, particularly as an inhibitor in certain signaling pathways.

1. Inhibition of JAK/STAT Pathway

One of the notable biological activities of this compound is its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is critical in mediating inflammatory responses and has been implicated in various cancers. The compound acts by blocking the phosphorylation of STAT proteins, thereby reducing their transcriptional activity and subsequent gene expression related to inflammation and tumor growth.

2. Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins .

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression and other diseases. Studies have shown that it can scavenge free radicals and enhance cellular antioxidant defenses .

Data Table: Summary of Biological Activities

Case Studies

- Breast Cancer Cell Line Study : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study attributed this effect to the activation of intrinsic apoptotic pathways .

- Leukemia Model : Another study focused on human leukemia cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through caspase activation. The results indicated potential therapeutic applications for hematological malignancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of α,β-unsaturated carbonyl derivatives. Below is a systematic comparison based on substituent effects, biological activity, and physicochemical properties.

Substituent Analysis and Structural Analogues

Key Differences and Implications

Nitro Group Positioning: The 2-hydroxy-4-nitrophenyl group in the target compound provides dual functionality: hydrogen bonding (via -OH) and electron withdrawal (via -NO₂), which may enhance binding to kinase ATP pockets compared to analogues with nitro groups in non-hydroxylated positions (e.g., ).

Aromatic Ring Modifications :

- Replacement of the 3,4,5-trimethoxyphenyl group with furan or indazole moieties (as in ) alters hydrophobicity and π-stacking efficiency. For example, the indazole derivative in shows superior kinase inhibition due to additional hydrogen-bonding interactions.

Physicochemical Properties

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra to verify proton environments and carbon connectivity. For example, the cyano group () and aromatic methoxy signals () are diagnostic .

- HRMS : Confirm the molecular ion peak (e.g., [M-H] at m/z 449.1841) to validate the molecular formula .

- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .

Q. What synthetic routes are available for preparing this compound?

- Methodology : A condensation reaction between a substituted aldehyde and cyanoacetamide derivative in THF, catalyzed by DBU (1,8-diazabicycloundec-7-ene). Key steps include:

- Reaction Conditions : Stir equimolar amounts of aldehyde and cyanoacetamide in THF at room temperature for 1 hour.

- Purification : Isolate the product via preparative TLC using ethyl acetate as the eluent .

Q. What are the solubility characteristics critical for experimental handling?

- Methodology : Solubility can be inferred from structural analogs:

- Organic Solvents : Likely soluble in DMSO, THF, or dichloromethane due to the hydrophobic trimethoxyphenyl and nitrophenyl groups.

- Aqueous Media : Poor solubility in water due to low polarity; use DMSO for stock solutions in biological assays .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodology :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned or high-resolution data .

- Validation : Cross-check hydrogen bonding networks and torsion angles with graph set analysis (e.g., Etter’s rules) to identify geometric anomalies .

- Visualization : Employ ORTEP-3 to generate 3D models and assess thermal ellipsoid displacements for positional errors .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodology :

- Core Modifications : Replace the nitro group with electron-withdrawing/donating substituents (e.g., Cl, OMe) to study electronic effects on bioactivity .

- Side Chain Variations : Introduce alkyl or aryl groups on the hydroxy-nitrophenyl moiety to evaluate steric impacts.

- Assays : Test in vitro antioxidant activity via DPPH radical scavenging and anti-inflammatory efficacy using carrageenan-induced paw edema models .

Q. What strategies optimize hydrogen bonding analysis in its crystal lattice?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.